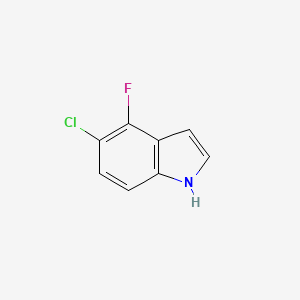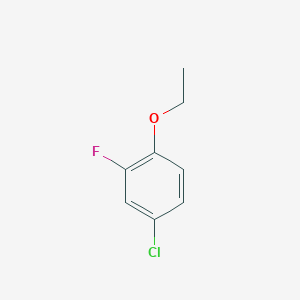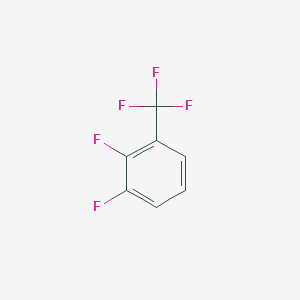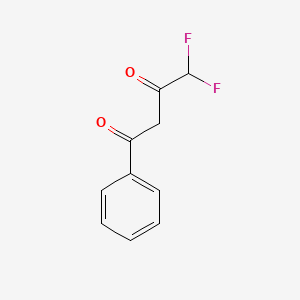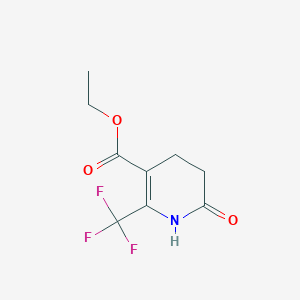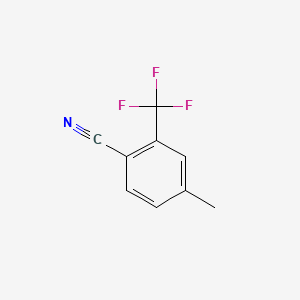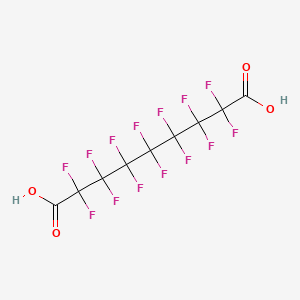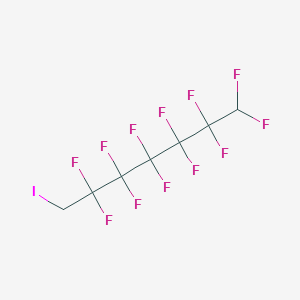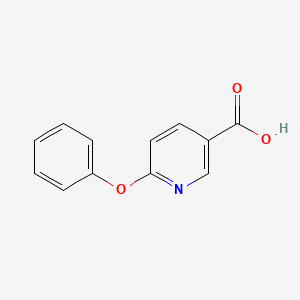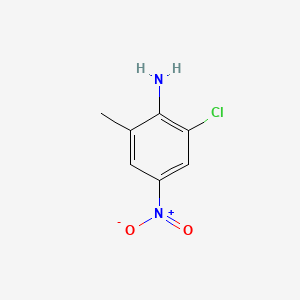
2-氯-6-甲基-4-硝基苯胺
描述
2-Chloro-6-methyl-4-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . It is a yellow to dark yellow crystalline powder .
Molecular Structure Analysis
The crystal structures of five new salts of 2-chloro-4-nitroaniline with inorganic acids were determined by single-crystal X-ray diffraction . Theoretical calculations revealed that the energy barriers for the rotation of the nitro group for isolated cations are 4.6 and 11.6 kcal mol .Physical And Chemical Properties Analysis
2-Chloro-6-methyl-4-nitroaniline is a solid powder with a melting point of 170-175 °C . It is insoluble in water .科学研究应用
微生物菌株的厌氧降解
2-氯-4-硝基苯胺是与2-氯-6-甲基-4-硝基苯胺相关的化合物,在工业和农业领域广泛使用,对环境构成挑战。研究表明,像Geobacter sp. KT7和Thauera aromatica KT9这样的微生物菌株可以在厌氧条件下将这些化合物用作唯一的碳源和氮源。它们的厌氧降解能力对环境修复至关重要(H. D. Duc, 2019)。
溶解度和热力学研究
已对与2-氯-6-甲基-4-硝基苯胺结构类似的2-氯-5-硝基苯胺在各种溶剂中的溶解度进行了研究。了解溶解度对其在不同行业中的应用至关重要,包括制药业。溶解度数据是在多种溶剂中获得的,显示出随温度变化而变化。这些数据对于优化这些化合物在各种应用中的使用至关重要(R. Xu & Jian Wang, 2019)。
结构和理论分析
对2-氯-4-硝基苯胺及相关化合物的晶体结构和理论计算的研究为了解它们的分子相互作用提供了见解。这些知识对于设计具有所需性质的新化合物以用于科学研究至关重要。了解晶体结构和分子水平上的相互作用有助于预测这些化合物在各种应用中的行为(Volodymyr Medviediev & M. Daszkiewicz, 2021)。
在染料和制药行业的应用
2-氯-4-硝基苯胺是一种相关化合物,用于制造染料、制药品和作为缓蚀剂。尽管它被广泛应用,但由于生物降解性差,它是一种被列入黑名单的物质。通过Rhodococcus sp.菌株MB-P1在好氧条件下对其生物降解的研究对环境安全至关重要。这些化合物的降解途径为安全处理和处理方法提供了见解,对于使用这些化学品的行业至关重要(F. Khan et al., 2013)。
安全和危害
属性
IUPAC Name |
2-chloro-6-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPVUAIKGOKEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369922 | |
| Record name | 2-Chloro-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-nitroaniline | |
CAS RN |
69951-02-6 | |
| Record name | 2-Chloro-6-methyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69951-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


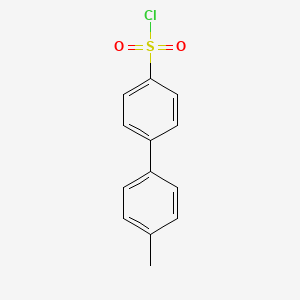
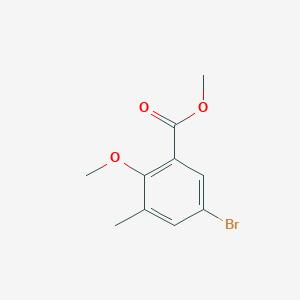

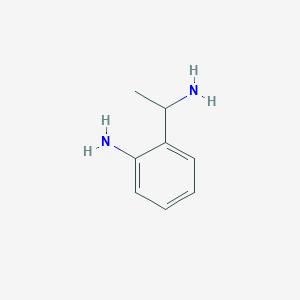
![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)
